An In-depth Technical Guide to 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone: Structure, Properties, and Synthetic Strategy
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone, a fluorinated benzophenone derivative of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to present a robust profile encompassing its chemical structure, predicted physical properties, a proposed synthetic route with detailed experimental protocols, and methods for its characterization.
Introduction and Significance
Benzophenones are a critical class of organic compounds characterized by a diaryl ketone scaffold. Their unique photochemical properties and rigid structures make them valuable in a multitude of applications, from photoinitiators and UV blockers to versatile intermediates in organic synthesis. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making trifluoromethylated benzophenones attractive scaffolds in drug discovery. Furthermore, the dioxolane group often serves as a protecting group for a carbonyl functionality, which can be strategically deprotected in subsequent synthetic steps. The specific substitution pattern of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone suggests its potential as a complex building block for the synthesis of novel therapeutic agents or functional materials.
Chemical Structure and Identification
The chemical structure of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is characterized by a central ketone linking a 2-(trifluoromethyl)phenyl group and a 3-(1,3-dioxolan-2-yl)phenyl group.
| Identifier | Value |
| IUPAC Name | (3-(1,3-dioxolan-2-yl)phenyl)(2-(trifluoromethyl)phenyl)methanone |
| CAS Number | 898759-31-4[1] |
| Molecular Formula | C₁₇H₁₃F₃O₃[1] |
| Molecular Weight | 338.28 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3OCCO3 |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; C15 [label="C"]; O2 [label="O"]; C16 [label="C"]; C17 [label="C"]; O3 [label="O"];
// Benzene ring 1 C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Ketone C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- C8 [label=""];
// Benzene ring 2 C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- C8 [label=""];
// Trifluoromethyl group C13 -- C14 [label=""]; C14 -- F1 [label=""]; C14 -- F2 [label=""]; C14 -- F3 [label=""];
// Dioxolane group C3 -- C15 [label=""]; C15 -- O2 [label=""]; O2 -- C16 [label=""]; C16 -- C17 [label=""]; C17 -- O3 [label=""]; O3 -- C15 [label=""]; }
Caption: Chemical structure of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone.
Predicted Physical and Chemical Properties
Due to the absence of specific experimental data, the following physical properties are predicted based on the analysis of its structural motifs and data from related compounds.
| Property | Predicted Value | Rationale |
| Physical State | Solid | Benzophenone and its derivatives are typically crystalline solids at room temperature. |
| Melting Point | 100-130 °C | The presence of the trifluoromethyl group and the overall molecular complexity would likely result in a higher melting point than unsubstituted benzophenone (48.5 °C). |
| Boiling Point | > 400 °C | Expected to be high due to the high molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The large aromatic structure and the trifluoromethyl group contribute to its lipophilicity. |
| pKa | Not applicable | The molecule does not have readily ionizable protons. |
Proposed Synthetic Pathway and Experimental Protocols
A plausible and efficient synthetic route to 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves a two-step process: 1) Protection of 3-bromobenzaldehyde to form 2-(3-bromophenyl)-1,3-dioxolane, followed by 2) a Grignard reaction with 2-(trifluoromethyl)benzonitrile and subsequent hydrolysis.
Caption: Proposed synthetic workflow for 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone.
Step 1: Synthesis of 2-(3-Bromophenyl)-1,3-dioxolane
Rationale: The aldehyde functionality of 3-bromobenzaldehyde is protected as a dioxolane to prevent its reaction during the subsequent Grignard formation and coupling steps. This is a standard and high-yielding protection strategy.
Protocol:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), ethylene glycol (4.0 g, 64.8 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g, 1.0 mmol) in toluene (100 mL).
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Heat the mixture to reflux and continue heating until the theoretical amount of water (0.97 mL) is collected in the Dean-Stark trap (approximately 2-4 hours).
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Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-bromophenyl)-1,3-dioxolane as a colorless oil.
Step 2: Synthesis of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone
Rationale: A Grignard reagent is prepared from the protected bromophenyl derivative. This powerful nucleophile then attacks the electrophilic carbon of the nitrile group in 2-(trifluoromethyl)benzonitrile. The resulting imine intermediate is hydrolyzed upon acidic workup to yield the desired ketone.
Protocol:
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.45 g, 60.0 mmol).
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of 2-(3-bromophenyl)-1,3-dioxolane (11.45 g, 50.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) dropwise to the magnesium turnings with gentle heating to initiate the reaction.
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Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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In a separate flame-dried flask, dissolve 2-(trifluoromethyl)benzonitrile (8.55 g, 50.0 mmol) in anhydrous THF (30 mL).
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Cool the Grignard reagent solution to 0 °C in an ice bath and add the solution of 2-(trifluoromethyl)benzonitrile dropwise via a syringe or an addition funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone.
Proposed Analytical and Spectroscopic Characterization
The following analytical techniques would be essential for the structural confirmation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring. The aromatic region will likely display complex splitting patterns due to the substitution on both phenyl rings.
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¹³C NMR: The carbon NMR spectrum should reveal the carbonyl carbon signal around 190-200 ppm, signals for the aromatic carbons, the methine carbon of the dioxolane ring, the methylene carbons of the dioxolane ring, and the quartet for the trifluoromethyl carbon.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
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~1670 cm⁻¹: Strong C=O stretching vibration of the ketone.
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~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
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~1200-1000 cm⁻¹: C-O stretching of the dioxolane ring and C-F stretching of the trifluoromethyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₇H₁₃F₃O₃) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern would likely show losses of the trifluoromethyl group and fragments corresponding to the substituted phenyl rings.
Potential Applications in Research and Development
The unique combination of a trifluoromethyl group and a protected aldehyde functionality makes 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone a valuable intermediate for:
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Drug Discovery: As a scaffold for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance pharmacological properties, and the dioxolane can be deprotected to an aldehyde for further functionalization.
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Materials Science: As a building block for the creation of new polymers or functional materials with tailored optical or electronic properties.
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Photochemistry: The benzophenone core suggests potential applications as a photosensitizer or in the development of photoresponsive materials.
Conclusion
While direct experimental data for 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The proposed synthetic route is robust and employs standard organic chemistry transformations, offering a clear path for its laboratory preparation. The predicted properties and analytical signatures provide a solid foundation for its identification and further investigation by researchers in various scientific disciplines.
References
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NextSDS. 3'-(1,3-DIOXOLAN-2-YL)-2-TRIFLUOROMETHYLBENZOPHENONE. Available at: [Link]
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PubChem. Benzophenone. National Center for Biotechnology Information. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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NextSDS. 3'-(1,3-DIOXOLAN-2-YL)-2-TRIFLUOROMETHYLBENZOPHENONE. Available at: [Link]
